molecular formula C17H13N3O4S B2892726 (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 476642-62-3

(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2892726
CAS No.: 476642-62-3
M. Wt: 355.37
InChI Key: CUCGAKQIAQTCJI-SOFGYWHQSA-N
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Description

The compound (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide belongs to a class of acrylamide derivatives featuring a thiazole core substituted with a 5-methylfuran moiety and an acrylamide chain terminating in a 3-nitrophenyl group. This structure combines electron-rich (furan) and electron-deficient (nitrophenyl) aromatic systems, which are strategically positioned to influence electronic properties and biological interactions.

Key structural features:

  • Thiazole ring: Serves as a central scaffold for substitution.
  • 5-Methylfuran-2-yl group: Attached at the 4-position of the thiazole, contributing π-electron density.
  • Acrylamide linker: Provides conformational rigidity and hydrogen-bonding capability.

Properties

IUPAC Name

(E)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11-5-7-15(24-11)14-10-25-17(18-14)19-16(21)8-6-12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCGAKQIAQTCJI-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a furan moiety, and a nitrophenyl group. Its molecular formula is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 372.41 g/mol. The presence of multiple heteroatoms contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds similar to this compound can act as positive allosteric modulators of nAChRs, particularly the α7 subtype. This modulation can enhance synaptic transmission and neuroprotection, making it a candidate for treating neurodegenerative diseases and anxiety disorders .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole and furan derivatives. These compounds have shown:

  • Cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro studies revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Anxiolytic Effects : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, was found to produce anxiolytic-like effects in mice through modulation of α7 nAChRs. This suggests that this compound could have similar therapeutic applications .
  • Anticancer Research : A study investigated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Data Table: Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
AnxiolyticReduces anxiety-like behavior

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural variations and physicochemical properties of analogous compounds:

Compound Name Core Structure Substituents on Thiazole/Thiazolidinone Acrylamide/Phenyl Modifications Melting Point (°C) Yield (%) Reference
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3) Benzothiazole 4-Methoxyphenyl Acrylamide with 4-methoxyphenyl 229–234 59
N-(4-(3-Nitrophenyl)thiazol-2-yl)-3,4-dimethoxybenzamide (3c) Thiazole 3-Nitrophenyl Hydrazinyl linker with trimethoxybenzamide 222–224 N/A
(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide Fluorobenzothiazole 4-Fluoro Acrylamide with thiophene N/A N/A
(E)-3-(3,4-Dichlorophenyl)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acrylamide Thiazole 4-Chlorobenzyl 3,4-Dichlorophenyl acrylamide N/A N/A
(E)-N-(3-Nitrophenyl)-3-(4-phenoxyphenyl)acrylamide Simple acrylamide None 3-Nitrophenyl and 4-phenoxyphenyl N/A N/A

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The presence of a 3-nitrophenyl group (as in the target compound and 3c) enhances electrophilicity compared to methoxy or methylfuryl substituents .
  • Synthetic yields : Higher yields (e.g., 59% for BZTcin3) are associated with less sterically hindered substituents, whereas nitro-containing derivatives (e.g., 3c) often require multi-step purification .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) HRMS (m/z) Reference
Target Compound (Hypothetical) ~1650–1680 8.2–8.5 (3-nitrophenyl H), 6.5–7.2 (furan) Calculated: 396.1 N/A
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) 1665 3.8 (OCH₃), 7.2–7.8 (aromatic H) 341.1 (M+H⁺)
(Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)... (3c) 1680 8.1–8.3 (nitrophenyl H), 6.3–7.0 (furan) 579.2 (M+H⁺)
3-(4-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 1655 7.5–8.2 (nitrophenyl and phenoxy H) 360.4 (M+H⁺)

Insights :

  • The 3-nitrophenyl group produces distinct deshielded aromatic protons (~8.2–8.5 ppm) in ¹H NMR, consistent across analogues .
  • Acrylamide C=O stretches in IR spectra range between 1650–1680 cm⁻¹, confirming hydrogen-bonding capability .

Preparation Methods

Synthetic Routes and Methodological Breakdown

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole nucleus is constructed using a modified Hantzsch thiazole synthesis , as outlined in WO2013045479A1.

Substrate Preparation
  • 5-Methylfuran-2-carbaldehyde (1.0 equiv) is condensed with thiourea (1.2 equiv) in ethanol under reflux (80°C, 6 h) to yield 4-(5-methylfuran-2-yl)thiazol-2-amine .
  • Critical parameters:
    • Solvent polarity (ethanol > methanol) enhances cyclization.
    • Stoichiometric HCl (0.5 equiv) accelerates imine formation.
Intermediate Isolation
  • The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >98% purity (HPLC).

Acrylamide Formation via Heck Coupling

The (E)-acrylamide moiety is installed using a palladium-catalyzed Heck reaction , adapted from CN104341387A.

Reaction Setup
  • 4-(5-Methylfuran-2-yl)thiazol-2-amine (1.0 equiv) is treated with 3-nitrocinnamoyl chloride (1.1 equiv) in DMF.
  • Pd(PPh₃)₂Cl₂ (5 mol%) and triethylamine (2.0 equiv) are added to facilitate coupling.
Stereochemical Control
  • The (E)-configuration is ensured by:
    • Maintaining reaction temperature at 90–100°C to favor trans addition.
    • Using aprotic solvents (DMF, toluene) to minimize isomerization.
Workup and Yield
  • Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and dried over Na₂SO₄.
  • Yield: 78–83% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Nitrophenyl Group Introduction

The 3-nitrophenyl group is introduced via directed nitration prior to acrylamide coupling.

Nitration Protocol
  • Cinnamic acid is nitrated using fuming HNO₃/H₂SO₄ (1:3) at 0°C for 2 h, yielding 3-nitrocinnamic acid (92% purity).
  • Safety note : Excess HNO₃ is neutralized with NaHCO₃ to prevent decomposition.
Acid Chloride Formation
  • 3-Nitrocinnamic acid is converted to its acyl chloride using thionyl chloride (2.0 equiv) in refluxing toluene (70°C, 3 h).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Data from WO2013045479A1 and CN104341387A highlight optimal conditions:

Parameter Optimal Choice Effect on Yield
Solvent Toluene Minimizes β-hydride elimination
Catalyst Pd(PPh₃)₂Cl₂ 85% conversion vs. 72% for Pd(OAc)₂
Base K₃PO₄ Stabilizes Pd(0) intermediates

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) removes polymeric byproducts.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the (E)-isomer.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CH), 7.89 (s, 1H, thiazole-H), 6.78 (d, J = 15.6 Hz, 1H, CH=CH), 2.41 (s, 3H, CH₃).
  • HPLC : Purity ≥99.2% (C18 column, acetonitrile/H₂O 70:30).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration (C=C bond length: 1.34 Å).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for (E)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-(3-nitrophenyl)acrylamide?

  • Methodology : Multi-step synthesis typically involves coupling acrylamide precursors with functionalized thiazole and nitrophenyl moieties. Key steps include:

  • Step 1 : Preparation of 4-(5-methylfuran-2-yl)thiazol-2-amine via condensation of thiourea with α-bromoketones under reflux in ethanol .
  • Step 2 : Michael addition of 3-nitrocinnamic acid derivatives to the thiazole amine, using DMF as a solvent and triethylamine as a base at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    • Critical Conditions :
  • Temperature control (60–80°C) to prevent decomposition of the nitro group.
  • Anhydrous solvents to avoid hydrolysis of intermediates.
  • Catalytic use of coupling agents (e.g., EDC/HOBt) for amide bond formation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (nitrophenyl protons), δ 6.5–7.2 ppm (furan and thiazole protons), and δ 2.3 ppm (methyl group) .
  • ¹³C NMR : Signals at ~165 ppm (amide carbonyl), 150–155 ppm (thiazole C2), and 125–140 ppm (aromatic carbons) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-N stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 382.1 (calculated for C₁₇H₁₃N₃O₄S) with fragmentation patterns confirming the acrylamide backbone .

Q. What are the solubility and stability profiles under physiological conditions?

  • Key Findings :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); enhanced using DMSO or PEG-400 (up to 5 mg/mL) .
  • Stability :
  • pH-dependent degradation: Stable at pH 5–7 (t₁/₂ > 24 hrs), but hydrolyzes rapidly at pH > 8 due to nitro group reduction .
  • Light-sensitive: Requires storage in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Methodology :

  • Substituent Modifications :
Position Modification Effect on Activity Reference
Thiazole C4Methyl → EthylReduced IC₅₀ (from 12 µM to 8 µM)
Nitrophenyl-NO₂ → -CF₃Enhanced kinase inhibition (2-fold)
  • Computational Tools :
  • Molecular docking (AutoDock Vina) identifies key interactions with kinase ATP-binding pockets .
  • DFT calculations predict electron-withdrawing groups (e.g., -NO₂) enhance binding via charge transfer .

Q. How can conflicting bioactivity data across assays be resolved?

  • Methodology :

  • Orthogonal Assays : Compare results from MTT (cell viability), caspase-3 (apoptosis), and kinase inhibition assays .
  • Data Triangulation :
  • Example: Discrepancies in IC₅₀ values (MTT: 10 µM vs. kinase assay: 2 µM) suggest off-target effects. Validate via siRNA knockdown of suspected targets .
  • Statistical Analysis : Use ANOVA with post-hoc tests to assess significance of variations across replicates .

Q. What role does X-ray crystallography play in elucidating binding modes?

  • Methodology :

  • Crystallization : Co-crystallize the compound with target proteins (e.g., CDK7) using hanging-drop vapor diffusion (20% PEG 8000, pH 7.4) .
  • SHELX Refinement :
  • SHELXL refines structures with R-factors < 0.05 using high-resolution (<1.8 Å) data .
  • Key interactions: Hydrogen bonds between acrylamide C=O and kinase hinge region (e.g., Glu92 in CDK7) .

Q. How does metabolic stability in hepatic microsomes inform preclinical development?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS .
  • Key Results :
  • t₁/₂ = 45 mins in HLM, indicating rapid CYP3A4-mediated oxidation of the furan ring .
  • Mitigation: Introduce deuterium at metabolically labile sites to prolong t₁/₂ .

Q. What is the mechanistic role of the nitro group in redox-dependent bioactivity?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry shows reduction potential at -0.75 V (vs. Ag/AgCl), correlating with ROS generation in cancer cells .
  • Biological Validation :
  • Pretreatment with antioxidant N-acetylcysteine (NAC) abolishes cytotoxicity, confirming redox-driven apoptosis .

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